![molecular formula C23H22FN3O4S2 B2933640 N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851782-51-9](/img/structure/B2933640.png)
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Description
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.
BenchChem offers high-quality N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
Research has explored the utility of compounds structurally related to N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide in organic synthesis, particularly in catalytic processes. For example, the iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane showcases the potential for creating enantiopure compounds with significant pharmaceutical relevance (Liu et al., 2009). Similarly, the study on the palladium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane highlights the high regioselectivity achieved in synthesizing mono-fluoromethylated compounds, which are valuable in medicinal chemistry (Zhao et al., 2011).
Pharmaceutical Research
In pharmaceutical research, the structural motif of sulfonamide, as seen in the given compound, is frequently investigated for its biological activity. Methanesulfonamide derivatives have been studied for their cyclooxygenase-2 (COX-2) inhibitory activity, highlighting their potential as therapeutic agents (Singh et al., 2004). Moreover, the synthesis and evaluation of sulfonamide derivatives for antibacterial activity demonstrate the chemical versatility and applicability of these compounds in developing new antibiotics (Özdemir et al., 2009).
Material Science
In material science, the study of interactions and the effects of temperature and concentration on certain sulfonamide derivatives provide insights into the physicochemical properties that could be leveraged in developing materials with specific characteristics (Raphael et al., 2015).
properties
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-6-3-4-9-21(16)23-15-22(17-7-5-8-19(14-17)26-32(2,28)29)25-27(23)33(30,31)20-12-10-18(24)11-13-20/h3-14,23,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXJKDDKSQXZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
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